molecular formula C17H36N2O B088481 N-(3-Aminopropyl)myristamide CAS No. 13482-06-9

N-(3-Aminopropyl)myristamide

Katalognummer: B088481
CAS-Nummer: 13482-06-9
Molekulargewicht: 284.5 g/mol
InChI-Schlüssel: OTCJNNORZZUDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)myristamide typically involves the reaction of tetradecanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminopropyl)myristamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

N-(3-Aminopropyl)myristamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-Aminopropyl)myristamide involves its interaction with specific molecular targets. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-aminopropyl)myristamide
  • Tetradecanoic acid, 1,3-propylenediamine monoamide

Uniqueness

This compound is unique due to its specific structure, which combines a long aliphatic chain with an amide group. This structure imparts unique physicochemical properties, making it suitable for various applications that similar compounds may not be able to fulfill .

Eigenschaften

CAS-Nummer

13482-06-9

Molekularformel

C17H36N2O

Molekulargewicht

284.5 g/mol

IUPAC-Name

N-(3-aminopropyl)tetradecanamide

InChI

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20)

InChI-Schlüssel

OTCJNNORZZUDIL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCCCN

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NCCCN

Key on ui other cas no.

13482-06-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.